4-Chloro-5-methylpyrimidine

Catalog No.
S732564
CAS No.
51957-32-5
M.F
C5H5ClN2
M. Wt
128.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-methylpyrimidine

CAS Number

51957-32-5

Product Name

4-Chloro-5-methylpyrimidine

IUPAC Name

4-chloro-5-methylpyrimidine

Molecular Formula

C5H5ClN2

Molecular Weight

128.56 g/mol

InChI

InChI=1S/C5H5ClN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3

InChI Key

RPDVPWWBNQKLAS-UHFFFAOYSA-N

SMILES

CC1=CN=CN=C1Cl

Canonical SMILES

CC1=CN=CN=C1Cl

Pharmaceutical Research:

  • Antimicrobial activity: Studies have investigated 4-Cl-5-Me-Pyr for its potential antimicrobial properties. One study found moderate activity against certain bacterial strains, suggesting its possible use in developing new antibiotics []. However, further research is needed to determine its efficacy and safety profile.

Synthetic Organic Chemistry:

  • Building block for complex molecules: Due to its specific structure, 4-Cl-5-Me-Pyr can serve as a building block for the synthesis of more complex molecules with potential applications in various fields, including pharmaceuticals and materials science [].

Reference Material:

  • Calibration and validation: 4-Cl-5-Me-Pyr is commercially available from several chemical suppliers and can be used as a reference material for analytical techniques like chromatography and spectroscopy []. This helps ensure the accuracy and reliability of research data.

Important Note:

  • The information provided here is for educational purposes only and should not be interpreted as medical advice or recommendation for any specific use. It is crucial to consult with qualified healthcare professionals for any medical concerns.

4-Chloro-5-methylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with a chlorine atom at the 4-position and a methyl group at the 5-position. Its molecular formula is C5_5H5_5ClN2_2, and it has a molecular weight of approximately 128.56 g/mol. This compound appears as a white to light yellow solid and is notable for its applications in pharmaceuticals and agrochemicals due to its unique structural properties.

Typical of pyrimidine derivatives, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the 2- or 6-positions of the pyrimidine ring.
  • Cross-Coupling Reactions: Utilizing the halogen in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

These reactions are essential for synthesizing more complex molecules in medicinal chemistry.

Research indicates that 4-chloro-5-methylpyrimidine exhibits biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. It has been studied for its potential as an antimicrobial agent and may possess antifungal properties. Its derivatives have been shown to interact with biological targets, making it a compound of interest in drug discovery.

Several synthetic routes have been developed for producing 4-chloro-5-methylpyrimidine:

  • Chlorination of 5-Methylpyrimidine: This method involves treating 5-methylpyrimidine with chlorine or chlorinating agents.
  • Reaction with Sodium Chloride: The compound can be synthesized by reacting anhydrous sodium chloride with 4-chloro-5-methylpyridine under specific conditions .
  • Halogen Exchange Reactions: Utilizing halogen exchange methods can yield this compound from other halogenated pyrimidines.

These methods highlight the versatility in synthesizing this compound, allowing for variations depending on available reagents.

4-Chloro-5-methylpyrimidine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting infectious diseases.
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its biological activity.
  • Chemical Research: It is employed as a building block in organic synthesis, facilitating the creation of complex molecules.

Studies on the interactions of 4-chloro-5-methylpyrimidine with biological systems have shown that it can bind to specific enzymes or receptors, influencing their activity. These interactions are crucial for understanding its potential therapeutic effects and guiding further drug development processes.

Several compounds share structural similarities with 4-chloro-5-methylpyrimidine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity Index
2-Chloro-5-methylpyrimidine22536-61-4Chlorine at the 2-position0.84
4-Chloro-6-methylpyrimidine581796Chlorine at the 4-position, methyl at the 6-position0.81
2,4-Dichloro-5-methylpyrimidine1780-31-0Two chlorine atoms (at positions 2 and 4)0.84
4-Chloropyrimidine hydrochloride179051-78-6Chlorine at position 4 with hydrochloride salt0.81
4,6-Dichloro-5-methylpyrimidine4316-97-6Chlorines at positions 4 and 60.79

Each of these compounds exhibits distinct properties and biological activities, making them unique despite their structural similarities to 4-chloro-5-methylpyrimidine.

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Wikipedia

4-Chloro-5-methylpyrimidine

Dates

Last modified: 08-15-2023

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